molecular formula C22H19N3O3 B2881826 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(4-methoxybenzyl)urea CAS No. 1203049-43-7

1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(4-methoxybenzyl)urea

Cat. No.: B2881826
CAS No.: 1203049-43-7
M. Wt: 373.412
InChI Key: VHCZAWHGDFZLHU-UHFFFAOYSA-N
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Description

1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(4-methoxybenzyl)urea is a urea derivative featuring a benzo[d]oxazole moiety linked to a phenyl group at the 1-position and a 4-methoxybenzyl group at the 3-position. Urea derivatives are widely studied for their diverse biological activities, including kinase inhibition and anticancer properties .

Properties

IUPAC Name

1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-27-18-12-6-15(7-13-18)14-23-22(26)24-17-10-8-16(9-11-17)21-25-19-4-2-3-5-20(19)28-21/h2-13H,14H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCZAWHGDFZLHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(4-methoxybenzyl)urea typically involves the reaction of 4-(benzo[d]oxazol-2-yl)aniline with 4-methoxybenzyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(4-methoxybenzyl)urea has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzo[d]oxazole moiety.

    Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets. The benzo[d]oxazole moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

Substituent Effects on Urea Scaffolds

  • 1-(4-Ethylphenyl)-3-(2-hydroxyphenyl)urea (19): This compound (MW: 271, HPLC purity: 99.7%) replaces the benzo[d]oxazolyl and 4-methoxybenzyl groups with ethylphenyl and hydroxyphenyl substituents. NMR data (δ 6.8–7.4 ppm for aromatic protons) indicate strong π-π stacking interactions, which may differ in the target due to the electron-withdrawing benzo[d]oxazole .
  • 1-Benzyl-3-(4-ethyl-benzoyl)urea :
    Studied as an anticancer candidate, this derivative uses a benzyl group and a 4-ethylbenzoyl substituent. The benzoyl group introduces a ketone, increasing rigidity compared to the target’s flexible 4-methoxybenzyl group. Such structural differences likely influence binding to biological targets like kinases .

  • 1-Allyl-3-((4-methoxybenzoyl)oxy)-1-methylurea :
    Here, a 4-methoxybenzoyloxy group replaces the 4-methoxybenzyl moiety. The ester linkage (vs. a direct benzyl connection) reduces stability under acidic conditions, as seen in its synthesis requiring microwave-assisted reactions (100°C, 2 hours) .

Heterocyclic Modifications

  • 2-(Benzo[d]oxazol-2-yl)-1-phenylvinylbenzoates :
    These intermediates (e.g., 4a, δ¹⁵N NMR: −131.8 ppm) share the benzo[d]oxazol-2-yl group with the target compound. The vinyl benzoate linkage introduces conjugation, altering electronic properties compared to the urea bridge. UV-Vis data (λmax ~350 nm) suggest strong absorption, which may correlate with fluorescence in the target .

  • Tris(4-(benzo[d]oxazol-2-yl)phenyl)phosphine oxide (4-TBOPO) :
    This phosphine oxide derivative exhibits blue emission under UV light (365 nm), attributed to the benzo[d]oxazole moiety. The target compound’s fluorescence properties could be similar, though the urea group may quench emission due to hydrogen bonding .

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Selected Urea Derivatives

Compound Name Molecular Weight Purity (HPLC) Key Spectral Data (¹H NMR) Reference
1-(4-Ethylphenyl)-3-(2-hydroxyphenyl)urea 271 99.7% δ 7.35 (d, J=8.5 Hz, 2H, ArH)
1-Allyl-3-((4-methoxybenzoyl)oxy)-1-methylurea 307 98.8% δ 3.82 (s, 3H, OCH₃), δ 5.20 (m, 2H, CH₂)
2-(Benzo[d]oxazol-2-yl)-1-phenylvinylbenzoate (4a) N/A N/A δ¹⁵N: −131.8 ppm; UV λmax: 350 nm

Key Observations :

  • Polarity : The 4-methoxybenzyl group in the target compound likely enhances lipophilicity compared to hydroxylated analogs (e.g., compound 19), impacting membrane permeability.
  • Stability : Urea derivatives with benzoyloxy groups (e.g., 1-Allyl-3-((4-methoxybenzoyl)oxy)-1-methylurea) are prone to hydrolysis, whereas the target’s benzyl group may confer greater metabolic stability.
  • Spectral Trends : Benzo[d]oxazole-containing compounds exhibit distinct ¹³C NMR shifts (e.g., δ 150–160 ppm for oxazole carbons), which would align with the target’s spectral profile .

Biological Activity

1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(4-methoxybenzyl)urea is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

The compound can be synthesized through a multi-step process involving the reaction of benzo[d]oxazole derivatives with appropriate urea and benzyl components. The general synthetic route includes:

  • Formation of Benzo[d]oxazole : Benzo[d]oxazole is synthesized from 2-aminophenol and carbon disulfide.
  • Urea Linkage : The urea moiety is introduced through a reaction with isocyanates or similar reagents.
  • Methoxybenzyl Substitution : The addition of a 4-methoxybenzyl group enhances the compound's solubility and biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzo[d]oxazole exhibit notable antimicrobial properties. For instance, a study showed that various synthesized compounds, including those related to this compound, were screened for their antibacterial activity against several strains such as Staphylococcus aureus and Escherichia coli.

  • In Vitro Results : The synthesized compounds exhibited Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL, indicating effective antibacterial properties compared to standard antibiotics .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro assays revealed that it induces apoptosis in cancer cell lines through the activation of specific apoptotic pathways.

  • Mechanism of Action : The proposed mechanism involves the inhibition of key cellular pathways associated with cancer cell proliferation. Molecular docking studies indicated strong binding affinities to targets involved in cell cycle regulation .

Case Studies

  • Case Study on Antibacterial Efficacy :
    • Objective : To evaluate the antibacterial activity of this compound.
    • Methodology : Various bacterial strains were cultured, and the compound was tested using the agar diffusion method.
    • Results : Significant zones of inhibition were observed, particularly against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .
  • Case Study on Anticancer Properties :
    • Objective : To assess the cytotoxic effects on human cancer cell lines.
    • Methodology : MTT assays were conducted to determine cell viability post-treatment with varying concentrations of the compound.
    • Results : A dose-dependent decrease in cell viability was recorded, with IC50 values indicating promising anticancer activity .

Data Tables

Biological ActivityMIC (µg/mL)IC50 (µM)Targeted Pathway
Antibacterial10 - 50N/ACell Membrane Integrity
AnticancerN/A15Apoptosis Induction

Q & A

Q. What are the recommended synthetic routes for 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(4-methoxybenzyl)urea, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step reactions, including condensation of benzo[d]oxazole derivatives with substituted phenyl precursors. Key steps may include:

  • Protection/deprotection strategies for amine groups to ensure regioselectivity during urea bond formation.
  • Catalytic coupling reactions (e.g., palladium-mediated cross-coupling) to attach the 4-methoxybenzyl group. Optimization involves adjusting solvent polarity (e.g., DMF for solubility), temperature (50–80°C for controlled reactivity), and stoichiometric ratios (1:1.2 for amine:carbonyl chloride). Yield improvements (>70%) are achieved via iterative HPLC monitoring of intermediates .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the benzo[d]oxazole and urea moieties (e.g., δ 8.02 ppm for aromatic protons adjacent to oxazole) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .
  • Reverse-Phase HPLC : Assesses purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

  • In vitro enzyme inhibition assays : Target kinases or proteases (e.g., IC₅₀ determination via fluorogenic substrates).
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 μM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing bioactivity?

  • Systematic substituent variation : Replace the 4-methoxy group with electron-withdrawing (e.g., -CF₃) or bulky groups (e.g., -t-Bu) to assess steric/electronic effects.
  • Comparative bioassays : Test analogs against primary targets (e.g., EGFR kinase) to correlate substituents with IC₅₀ shifts. SAR trends from related ureas suggest that methoxy groups enhance membrane permeability, while bromine substituents improve target affinity .

Q. What strategies mitigate off-target effects in cellular models for this compound?

  • Competitive binding assays : Use isoform-specific inhibitors (e.g., ATP-competitive kinase inhibitors) to isolate target engagement.
  • CRISPR/Cas9 knockout models : Validate specificity by comparing activity in wild-type vs. target-deficient cell lines .

Q. What in vivo models are appropriate for assessing pharmacokinetics and toxicity?

  • Rodent models : Administer 10–50 mg/kg doses intravenously or orally to measure bioavailability (e.g., plasma t₁/₂ via LC-MS/MS).
  • Toxicogenomics : Profile liver/kidney tissues for oxidative stress markers (e.g., glutathione depletion) and histopathology .

Q. How can contradictions in biological activity data across studies be resolved?

  • Reproduce assay conditions : Standardize cell lines, serum concentrations, and incubation times to minimize variability.
  • Purity verification : Re-test compounds with orthogonal methods (e.g., NMR vs. LC-MS) to rule out degradation products .

Q. What computational methods predict binding modes with target proteins?

  • Molecular docking (AutoDock Vina) : Simulate interactions with catalytic pockets (e.g., hydrogen bonding between urea carbonyl and kinase active sites).
  • Molecular dynamics (MD) simulations : Refine docking poses using 100-ns trajectories to assess binding stability .

Q. How to develop stability-indicating HPLC methods for this compound under varying conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), acid/base hydrolysis, and UV light to identify degradation products.
  • Method validation : Optimize mobile phase (e.g., 0.1% TFA in water/acetonitrile) to resolve parent compound from impurities (resolution >2.0) .

Q. What metabolomic approaches identify bioactive metabolites of this compound?

  • High-resolution mass spectrometry (HRMS) : Profile plasma/tissue extracts for Phase I/II metabolites (e.g., hydroxylation or glucuronidation products).
  • Isotopic labeling : Use ¹⁴C-labeled compound to trace metabolic pathways in vivo .

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